Fesoterodine fumarate is derived from tolterodine, a previously established antimuscarinic drug. It is commercially available under the brand name Toviaz and is classified as a small molecule drug. The chemical structure can be represented as follows:
The fumarate salt form enhances the stability and solubility of the active ingredient, allowing for effective oral administration.
The synthesis of rac Fesoterodine Fumarate involves a multi-step process that includes oxidation and esterification reactions. Key steps in the synthesis include:
The detailed reaction parameters such as temperature control (around 43°C) and reaction time (720-840 minutes) are crucial for ensuring product quality .
The molecular structure of rac Fesoterodine Fumarate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
Rac Fesoterodine Fumarate undergoes several chemical reactions during its metabolism:
These metabolic processes are critical for understanding both efficacy and potential drug interactions.
Rac Fesoterodine Fumarate functions as a competitive antagonist at muscarinic receptors, particularly M3 subtypes located in the bladder. Its mechanism can be summarized as follows:
The physical and chemical properties of rac Fesoterodine Fumarate include:
Property | Value |
---|---|
Molecular Weight | 411.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pH | Not specified |
Rac Fesoterodine Fumarate is primarily used in clinical settings for managing overactive bladder symptoms. Its applications include:
rac-Fesoterodine Fumarate is a complex organic compound with the chemical name (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate . Its molecular formula is C30H41NO7, corresponding to a molecular weight of 527.65 g/mol [7]. The compound features a stereogenic center at the carbon atom linking the phenylpropyl backbone, designated as (R)-configuration in the pharmacologically active enantiomer [2] [6]. This chiral carbon (indicated by an asterisk in structural diagrams) governs receptor binding specificity, as the (R)-enantiomer demonstrates preferential affinity for muscarinic receptors [6].
The fumarate moiety (C4H4O4) forms a 1:1 salt with the fesoterodine base through ionic interactions, enhancing the compound's crystallinity and aqueous solubility . Key structural elements include:
Metabolic activation occurs via ubiquitous esterases that hydrolyze the ester bond, yielding the active metabolite 5-hydroxymethyl tolterodine (5-HMT). This conversion bypasses cytochrome P450-mediated metabolism, distinguishing it from structurally related agents like tolterodine [5].
Table 1: Fundamental Chemical Identifiers of rac-Fesoterodine Fumarate
Identifier | Value |
---|---|
Systematic IUPAC Name | (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
CAS Registry Number | 286930-03-8 |
Molecular Formula | C30H41NO7 |
Monoisotopic Mass | 527.28833 Da |
SMILES Notation | CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
InChI Key | DCCSDBARQIPTGU-HSZRJFAPSA-N |
rac-Fesoterodine Fumarate presents as a white to off-white crystalline powder exhibiting high water solubility (>50 mg/mL) [7], attributable to its ionic fumarate component. The compound demonstrates pH-dependent solubility profiles, with maximum solubility observed in acidic conditions (pH <4) [2]. Thermal analysis reveals a melting point range of 72-78°C, with decomposition occurring above 250°C . The material is hygroscopic and requires storage under inert atmosphere at -20°C to prevent hydrolysis of the ester moiety [7].
Stability studies indicate susceptibility to esterase-mediated hydrolysis in biological matrices, while demonstrating robustness in solid-state formulations when protected from moisture. Accelerated stability testing under ICH guidelines shows:
Solubility profiling in various solvents demonstrates these characteristics:
Table 2: Physicochemical Stability Profile
Stress Condition | Degradation Threshold | Primary Degradation Pathway |
---|---|---|
Acidic Hydrolysis (0.1N HCl) | <2% at 24h (25°C) | Ester hydrolysis |
Alkaline Hydrolysis (0.1N NaOH) | >95% at 1h (25°C) | Ester saponification |
Oxidative Stress (3% H2O2) | 8-12% at 24h | N-oxidation |
Photolysis (UV-Vis) | <5% at 48h | Radical-mediated decomposition |
Thermal Stress (80°C) | <3% at 30 days | Dehydration |
The deuterated analogue rac-Fesoterodine-d14 Fumarate (CAS 1185237-08-4) incorporates fourteen deuterium atoms at symmetric molecular positions, specifically at the isopropyl methyl groups: [2H7] on each diisopropylamino moiety ([2H]C([2H])([2H])C([2H])(N(CCC(c1ccccc1)c2cc(CO)ccc2OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] [4]. This yields a molecular formula of C26D14H23NO3·C4H3O4 with a molecular weight of 540.727 g/mol, representing a 13.08 Da mass shift from the protiated compound [4].
Synthesis employs deuterated precursors (e.g., (CD3)2CDN) in reductive amination steps, achieving >95% isotopic enrichment as confirmed by high-resolution mass spectrometry [4]. The deuterium atoms exhibit negligible kinetic isotope effects on receptor binding but provide distinct advantages for analytical applications:
Table 3: Comparative Analysis of Deuterated vs. Protiated Fesoterodine
Property | rac-Fesoterodine Fumarate | rac-Fesoterodine-d14 Fumarate |
---|---|---|
Molecular Weight | 527.65 g/mol | 540.73 g/mol |
Elemental Composition | C30H41NO7 | C26D14H23NO3·C4H3O4 |
Chromatographic Retention | tR = 6.82 min | tR = 6.78 min (co-elution) |
Mass Spectrometric Signature | m/z 412.3 [M+H]+ | m/z 426.3 [M+H]+ |
Isotopic Purity | N/A | >95% D14 |
Primary Research Applications | API formulation | Metabolic profiling, pharmacokinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7